(E)-3-p-Tolyl-acrylic acid butyl ester
Description
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Properties
IUPAC Name |
butyl (E)-3-(4-methylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-3-4-11-16-14(15)10-9-13-7-5-12(2)6-8-13/h5-10H,3-4,11H2,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFATWQHNKARJ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of α,β Unsaturated Esters in Organic Synthesis and Materials Science
The chemical class of α,β-unsaturated esters is of paramount importance in both the academic pursuit of organic synthesis and the practical applications found in materials science. These compounds are characterized by an ester group conjugated with a carbon-carbon double bond. fiveable.me This specific arrangement of atoms results in unique electronic properties and a wide range of chemical reactivity, making them versatile building blocks and functional molecules.
In organic synthesis, the conjugated system of α,β-unsaturated esters makes them susceptible to both 1,2-addition and 1,4-conjugate addition (Michael reaction) by nucleophiles. fiveable.me The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon electrophilic and ready to react with a variety of nucleophiles. This reactivity is fundamental to many carbon-carbon bond-forming reactions, which are the cornerstone of constructing more complex organic molecules. google.comacs.org They are common substrates in a number of name reactions and can be synthesized through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Fischer esterification. organic-chemistry.orgapsu.edu
In the realm of materials science, α,β-unsaturated esters, particularly derivatives of acrylic acid and cinnamic acid, are widely used as monomers for polymerization. wikipedia.org The double bond can undergo radical, anionic, or cationic polymerization to form a wide array of polymers with diverse properties. These polymers find applications as coatings, adhesives, sealants, and plastics. wikipedia.org Furthermore, certain cinnamate (B1238496) esters have been investigated as environmentally friendly plasticizers for biodegradable polymers like polylactide (PLA), enhancing their ductility and processing characteristics. researchgate.net
| Reaction/Application | Description | Significance |
|---|---|---|
| Michael Addition | Nucleophilic 1,4-conjugate addition to the β-carbon. | A fundamental C-C bond-forming reaction in organic synthesis. fiveable.me |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. It is a common method for synthesizing α,β-unsaturated esters. organic-chemistry.org | Provides excellent control over the geometry of the resulting double bond. |
| Fischer Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. apsu.edunsf.gov | A direct and common method for preparing esters, including cinnamates. apsu.edu |
| Polymerization | The double bond allows the ester to act as a monomer in the creation of polymers. | Forms the basis for a wide range of materials, including paints, adhesives, and plastics. wikipedia.org |
| Plasticizers | Certain esters can be blended with polymers to increase their flexibility and durability. | Cinnamate esters are explored as green plasticizers for bioplastics like PLA. researchgate.net |
Historical and Current Research Landscape of E 3 P Tolyl Acrylic Acid Butyl Ester
The specific compound (E)-3-p-Tolyl-acrylic acid butyl ester has the CAS Registry Number 123248-21-5. chemicalbook.com It is the n-butyl ester of (E)-3-(p-Tolyl)acrylic acid (also known as p-methylcinnamic acid). While dedicated studies on this exact molecule are limited, its properties and research context can be inferred from the extensive work on related cinnamate (B1238496) esters and acrylic acid derivatives.
The synthesis of this compound would typically follow established esterification protocols. The most direct route is the Fischer esterification of (E)-3-(p-Tolyl)acrylic acid with n-butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). nsf.govorgsyn.org This method is widely used for producing various cinnamic acid esters due to its efficiency and the availability of the starting materials. apsu.edu Alternative methods could involve a Steglich esterification, which uses coupling agents like EDC and is performed under milder conditions. nih.gov
The current research landscape for closely related compounds is active. Cinnamate esters are well-known for their use in the fragrance industry due to their often pleasant, fruity, or floral scents. apsu.edunsf.gov Research into acrylate (B77674) and cinnamate derivatives is also prominent in medicinal chemistry, where they are explored for various biological activities. nih.govnih.govresearchgate.netnih.gov In materials science, the focus remains on their role as monomers and polymer additives. The structural features of (E)-3-p-Tolyl-acrylic acid butyl ester—the rigid p-tolyl group and the flexible butyl chain—suggest potential for investigation as a monomer in specialty polymers or as a modifier for material properties.
| Property | Value | Reference |
|---|---|---|
| Chemical Name | (E)-3-p-Tolyl-acrylic acid butyl ester | chemicalbook.com |
| Synonyms | Butyl (E)-3-(4-methylphenyl)acrylate, Butyl p-methylcinnamate | N/A |
| CAS Number | 123248-21-5 | chemicalbook.com |
| Molecular Formula | C14H18O2 | Inferred |
| Molecular Weight | 218.29 g/mol | Inferred |
Scope, Objectives, and Academic Relevance of the Research Outline
Esterification and Transesterification Approaches
Esterification represents a fundamental and direct method for synthesizing (E)-3-p-Tolyl-acrylic acid butyl ester. This involves the reaction of a carboxylic acid with an alcohol or the exchange of an alcohol group in an existing ester.
Acid-Catalyzed Direct Esterification of p-Tolylacrylic Acid with Butanol
The most conventional route to (E)-3-p-Tolyl-acrylic acid butyl ester is the Fischer-Speier esterification. This equilibrium reaction involves treating (E)-3-p-Tolylacrylic acid with butanol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol, butanol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
To drive the equilibrium towards the product side and achieve high yields, butanol is often used in excess, serving as both a reactant and the solvent. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance by azeotropic distillation using a Dean-Stark apparatus, can effectively shift the equilibrium to favor ester formation. ajgreenchem.com
Transesterification of Aryl Acrylic Acid Esters (e.g., Methyl p-Methoxy Cinnamate) with n-Butanol
Transesterification, or alcoholysis, provides an alternative pathway where a lower alkyl ester of an aryl acrylic acid is converted to the butyl ester by reaction with n-butanol. For example, a compound structurally similar to the precursor, such as methyl acrylate (B77674), can be transesterified with n-butanol. orgsyn.org This reaction is also catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid. orgsyn.org
The process typically involves heating a solution of the starting ester (e.g., methyl (E)-3-p-tolylacrylate), a large excess of n-butanol, and the acid catalyst. orgsyn.org The reaction proceeds by forming a methanol-methyl acrylate azeotrope which is distilled off to drive the reaction to completion. orgsyn.org This method is particularly useful when the starting acrylic acid is less accessible than its corresponding methyl or ethyl ester. The kinetics of the transesterification of methyl acetate (B1210297) with n-butanol have been studied, indicating the reaction can be effectively catalyzed by acidic ion-exchange resins. researchgate.net
Role of Specific Acid Catalysts in Ester Synthesis
The choice of acid catalyst is crucial for the efficiency of both direct esterification and transesterification reactions.
p-Toluenesulfonic Acid (p-TSA): This organosulfur compound is a widely used strong organic acid catalyst for esterifications. ajgreenchem.comgoogle.com It is favored for its efficiency, low cost, and ease of handling as a solid. tandfonline.com p-TSA is effective in catalyzing the esterification of fatty acids and the transesterification of esters like methyl acrylate with alcohols. ajgreenchem.comorgsyn.org It can also be used in ultrasound-assisted synthesis to achieve good yields in short reaction times under mild conditions. tandfonline.com
Sulfuric Acid (H₂SO₄): As a strong mineral acid, sulfuric acid is a traditional and highly effective catalyst for esterification. google.comtandfonline.comgoogle.com Studies on the esterification of acrylic acid have shown sulfuric acid to be a more efficient catalyst compared to hydrochloric or hydroiodic acid. researchgate.net However, its high corrosivity (B1173158) and tendency to promote side reactions such as dehydration and carbonization are significant drawbacks. tandfonline.com
Sodium Bisulfate (NaHSO₄): This solid acid salt is an effective, mild, and convenient catalyst for the esterification of carboxylic acids with primary and secondary alcohols, providing high yields. tandfonline.comtandfonline.com Being a solid, it simplifies the work-up process as it can be easily removed by filtration. google.com Sodium bisulfate can be used as a monohydrate or supported on silica (B1680970) to enhance its catalytic activity. tandfonline.comscientific.net It is considered a less corrosive alternative to strong mineral acids. tandfonline.com
Table 1: Comparison of Acid Catalysts in Ester Synthesis
| Catalyst | Type | Advantages | Disadvantages | References |
|---|---|---|---|---|
| p-Toluenesulfonic Acid (p-TSA) | Strong Organic Acid | Efficient, inexpensive, easy to handle (solid) | Can require elevated temperatures | ajgreenchem.comorgsyn.orgtandfonline.com |
| Sulfuric Acid (H₂SO₄) | Strong Mineral Acid | Highly effective, widely available | Corrosive, causes side reactions | google.comtandfonline.comresearchgate.net |
| Sodium Bisulfate (NaHSO₄) | Solid Acid Salt | Mild, easy to remove (filtration), less corrosive | May be less active than strong acids, often used as monohydrate | tandfonline.comtandfonline.comgoogle.com |
Carbon-Carbon Bond Formation Strategies in the Synthesis of (E)-3-p-Tolyl-acrylic acid butyl ester Scaffold
An alternative synthetic approach focuses on first constructing the tolyl-propenoate carbon skeleton, followed by esterification if necessary. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling with Acrylic Acid Butyl Ester)
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.comorganic-chemistry.org To synthesize the (E)-3-p-Tolyl-acrylic acid butyl ester scaffold, this reaction would involve coupling an aryl halide, such as 4-iodotoluene (B166478) or 4-bromotoluene, with butyl acrylate. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The Heck reaction generally exhibits high trans selectivity, which is ideal for obtaining the desired (E)-isomer. organic-chemistry.org
Research has demonstrated the successful Heck reaction of aryl chlorides with butyl acrylate using a palladium/tri-tert-butylphosphine catalyst system. illinois.edu This highlights the feasibility of using readily available aryl chlorides as starting materials. The reaction's versatility allows for a broad range of functional groups to be tolerated. researchgate.net
Table 2: Heck Reaction for (E)-Aryl Acrylate Synthesis
| Aryl Halide | Alkene | Catalyst System (Example) | Product Scaffold | References |
|---|---|---|---|---|
| 4-Iodotoluene | Butyl Acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-p-Tolyl-acrylic acid butyl ester | organic-chemistry.orgresearchgate.net |
| 4-Chlorotoluene | Butyl Acrylate | Pd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃ | 3-p-Tolyl-acrylic acid butyl ester | illinois.edu |
Palladium-Catalyzed Desulfitative Arylation of Butyl Acrylate with N-Methoxysulfonamides
A more recent development in C-C bond formation is the desulfonylative or desulfitative cross-coupling reaction. A novel palladium-catalyzed protocol has been reported for the Heck-type reaction of N-methoxy aryl sulfonamides with various olefins. researchgate.netrsc.org In this approach, a sulfonamide such as N-methoxy-4-methylbenzenesulfonamide would serve as the aryl source.
The proposed mechanism involves the generation of a nitrogen radical, followed by desulfonylation under thermal conditions to produce an aryl radical. This aryl radical then enters the palladium catalytic cycle to couple with the alkene, in this case, butyl acrylate. researchgate.net This method avoids the use of aryl halides and offers an alternative pathway for the arylation of olefins. researchgate.netrsc.org A related strategy involves the desulfitative coupling of sodium arylsulfinates with aryl triflates, demonstrating the utility of sulfonyl-containing compounds as arylating agents in palladium catalysis. nih.gov
Precursor Synthesis via Condensation Reactions (e.g., Claisen-Schmidt Condensation)
The synthesis of (E)-3-p-Tolyl-acrylic acid butyl ester is commonly achieved through a multi-step process that begins with the formation of a precursor acid, (E)-3-p-Tolyl-acrylic acid. This precursor is typically synthesized via a Claisen-Schmidt condensation. wikipedia.orggordon.edu The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com
In this pathway, p-tolualdehyde (an aromatic aldehyde with no α-hydrogens) is reacted with an enolizable compound. A common laboratory and industrial method involves the reaction of p-tolualdehyde with acetic anhydride (B1165640) in the presence of a base. The anhydride provides the enolizable component. The resulting intermediate undergoes dehydration to form the α,β-unsaturated acid, (E)-3-p-tolylacrylic acid.
This precursor acid is then subjected to an esterification reaction with n-butanol to yield the final product, (E)-3-p-Tolyl-acrylic acid butyl ester. google.com This esterification is typically catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid. orgsyn.org
Condensation: p-Tolualdehyde + Acetic Anhydride → (E)-3-p-Tolylacrylic acid
Esterification: (E)-3-p-Tolylacrylic acid + n-Butanol → (E)-3-p-Tolyl-acrylic acid butyl ester + Water
The Claisen-Schmidt condensation is a versatile and fundamental reaction in organic chemistry for creating carbon-carbon bonds and synthesizing α,β-unsaturated carbonyl compounds. numberanalytics.com
Mechanistic Studies and Stereochemical Control in Synthesis
Investigation of Reaction Kinetics and Rate-Determining Steps
The mechanism of the Claisen-Schmidt condensation involves several steps, and identifying the rate-determining step (RDS) is crucial for optimizing the reaction. The process begins with the formation of an enolate ion from the enolizable reactant (e.g., from acetic anhydride). gordon.edulibretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the p-tolualdehyde. libretexts.org
| Step Number | Process | Description |
|---|---|---|
| 1 | Enolate Formation | A base removes an alpha-hydrogen to form a nucleophilic enolate ion. libretexts.org |
| 2 | Nucleophilic Attack | The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. libretexts.org |
| 3 | Protonation | The intermediate is protonated to form a β-hydroxy carbonyl compound (aldol adduct). scispace.com |
| 4 | Dehydration | Elimination of a water molecule from the aldol adduct to form the α,β-unsaturated product. gordon.edu |
Mechanisms of Stereoselective (E)-Isomer Formation
The synthesis of 3-p-Tolyl-acrylic acid butyl ester shows a high degree of stereoselectivity, predominantly yielding the (E)-isomer. This preference is a result of thermodynamic control. stackexchange.com The (E)-isomer, where the larger substituents (the p-tolyl group and the ester group) are on opposite sides of the carbon-carbon double bond, is significantly more stable than the (Z)-isomer due to minimized steric hindrance. stackexchange.com
During the dehydration step of the Claisen-Schmidt condensation, two transition states are possible, leading to either the (E) or (Z) product. The transition state that forms the (E)-isomer is lower in energy because it avoids the steric clash that would occur between the bulky groups in the transition state for the (Z)-isomer. Even if some of the less stable (Z)-isomer is formed, the reaction conditions, which often involve heat, can allow for isomerization to the more thermodynamically stable (E)-isomer. stackexchange.com The choice of base and solvent can also influence the stereochemical outcome of the reaction. numberanalytics.com
Role of Polymerization Inhibitors in Synthetic Processes
Acrylic esters, including (E)-3-p-Tolyl-acrylic acid butyl ester, are monomers that are susceptible to unwanted, spontaneous polymerization, especially when heated during distillation or storage. wikipedia.orggoogle.com This polymerization is typically a free-radical chain reaction that can lead to the formation of high-molecular-weight polymers, which reduces product yield and can cause equipment fouling. wikipedia.orgnih.gov
To prevent premature polymerization, chemical inhibitors are added. wikipedia.org These compounds work by scavenging the free radicals that initiate polymerization. chempoint.com Commonly used inhibitors include:
Phenolic compounds: Hydroquinone (HQ) and p-methoxyphenol (MEHQ) are effective radical scavengers. chempoint.comresearchgate.net They function by donating a hydrogen atom to a propagating radical, thereby terminating the chain. researchgate.net The presence of oxygen is often required for phenolic inhibitors like MEHQ to be effective, as it helps regenerate the inhibitor. chempoint.comresearchgate.net
N-Oxyl compounds: Stable radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can also be used to trap radical species. google.com
The selection and concentration of the inhibitor are tailored to the specific process conditions to ensure the stability of the monomer without interfering with the intended reaction. chempoint.comresearchgate.net
| Inhibitor Class | Example Compound | Mechanism of Action |
|---|---|---|
| Phenolic | Hydroquinone (HQ), p-Methoxyphenol (MEHQ) | Acts as a radical scavenger by donating a hydrogen atom to terminate the polymerization chain. chempoint.comresearchgate.net |
| Aminic | Phenothiazine (PTZ) | Effective at trapping thermally generated radicals, can function without oxygen. nih.govresearchgate.net |
| Stable Radicals | TEMPO | A stable free radical that traps other radical species. google.com |
Reactions at the Ester Functional Group
The ester group is a primary site for nucleophilic acyl substitution reactions, including hydrolysis and amidation.
Hydrolysis Pathways (Acidic, Basic, and Enzymatic Hydrolysis)
Hydrolysis of (E)-3-p-Tolyl-acrylic acid butyl ester results in the cleavage of the ester bond to yield (E)-3-p-Tolyl-acrylic acid and butan-1-ol. This transformation can be achieved under acidic, basic, or enzymatic conditions.
Acidic Hydrolysis Acid-catalyzed hydrolysis proceeds via the classic AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of butan-1-ol, followed by deprotonation of the carbonyl, regenerates the acid catalyst and yields the final carboxylic acid product. khanacademy.org For related cinnamate (B1238496) esters, acid-catalyzed hydrolysis generally requires prolonged reaction times due to a comparatively low reaction rate. google.comgoogle.com The process can be driven to completion by removing the alcohol byproduct as it forms, for example, through distillation. google.com
Basic Hydrolysis Base-catalyzed hydrolysis, or saponification, is an irreversible process that is typically faster and more efficient than acid-catalyzed hydrolysis for cinnamate esters. google.com The reaction follows a BAC2 mechanism, where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the butoxide anion, which is a poorer leaving group than hydroxide but is facilitated by the formation of the resonance-stabilized carboxylate anion. A final, rapid acid-base reaction between the newly formed (E)-3-p-Tolyl-acrylic acid and the butoxide anion drives the reaction to completion. The free acid is then obtained by acidifying the reaction mixture. youtube.com Typical conditions for the hydrolysis of cinnamate esters involve aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide at temperatures ranging from 60°C to 120°C. google.comgoogleapis.com
Enzymatic Hydrolysis Enzymes, particularly lipases and esterases, are effective catalysts for the hydrolysis of acrylate and cinnamate esters, often under mild conditions. nih.gov Carboxylesterases, for instance, are known to hydrolyze various ester-containing compounds in biological systems. nih.gov The enzymatic synthesis of butyl cinnamate using biocatalysts like Lipozyme TL IM has been demonstrated, a process which is reversible and can lead to hydrolysis under certain conditions. researchgate.net Similarly, immobilized lipases such as Novozym 435 have been used to catalyze the synthesis of other cinnamic acid esters, a process that can be reversed to achieve hydrolysis. nih.gov This enzymatic approach is valued for its high selectivity and operation under environmentally benign conditions.
Transamidation and Nucleophilic Addition Reactions
Transamidation Transamidation involves the reaction of the ester with an amine to form an amide, in this case, (E)-N-substituted-3-(p-tolyl)acrylamide. This reaction is generally less favorable than hydrolysis and often requires catalysis or harsh conditions to proceed. The direct reaction of esters with amines is slow due to the relatively poor leaving group ability of the alkoxide. However, modern catalytic systems can facilitate this transformation. For example, nickel-NHC (N-Heterocyclic Carbene) complexes have been shown to catalyze the transamidation of various amides and esters, including cinnamyl amide, under specific conditions (e.g., 140 °C in toluene (B28343) with a base like K₂CO₃). nih.gov Such methods suggest that the conversion of (E)-3-p-Tolyl-acrylic acid butyl ester to its corresponding amides is feasible with appropriate catalytic activation.
Nucleophilic Addition As an α,β-unsaturated ester, the title compound has two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (a 1,2-addition) and the β-carbon of the double bond (a 1,4-conjugate or Michael addition). wikipedia.orgck12.org
1,2-Addition: Attack at the carbonyl carbon is the initial step in the hydrolysis and transamidation reactions described above, which are ultimately substitution (addition-elimination) reactions. wikipedia.org
1,4-Conjugate Addition: The polarization of the molecule by the electron-withdrawing ester group makes the β-carbon electrophilic. Soft nucleophiles, such as thiols, enamines, or cuprates, preferentially attack this site. The bulky p-tolyl group at the β-position, however, introduces significant steric hindrance, which would likely decrease the rate of conjugate addition compared to an unsubstituted acrylate like butyl acrylate.
Transformations Involving the Carbon-Carbon Double Bond
The reactivity of the carbon-carbon double bond is central to the polymerization potential of the molecule.
Radical Polymerization Mechanisms and Kinetics
Radical polymerization is a common method for producing polymers from vinyl monomers. libretexts.org However, the polymerization behavior of (E)-3-p-Tolyl-acrylic acid butyl ester is expected to differ significantly from that of simple acrylates due to its structure as a 1,2-disubstituted ethylene.
Studies on analogous cinnamic acid esters show that they have very low monomer reactivity ratios (approaching zero) in radical copolymerizations with monomers like methyl acrylate and styrene. nih.govnii.ac.jp This indicates a strong reluctance to undergo homopolymerization. nii.ac.jp The significant steric hindrance from the bulky β-substituent (the p-tolyl group) impedes the approach of the propagating radical to the monomer's double bond. Therefore, (E)-3-p-Tolyl-acrylic acid butyl ester is predicted to have very low reactivity in radical homopolymerization.
In contrast, unsubstituted acrylates like butyl acrylate polymerize readily. The kinetics of these systems are complex and involve several competing secondary reactions, which are detailed below as a well-understood model.
The free-radical polymerization of butyl acrylate at elevated temperatures is characterized by several key reaction pathways that define the final polymer architecture. While the primary propagation step involves the addition of monomer to a growing chain-end radical, important secondary reactions include intramolecular chain transfer (backbiting) and β-scission.
Propagation: The fundamental chain-growth step where a radical at the end of a polymer chain adds to a monomer molecule.
Backbiting (Intramolecular Chain Transfer): The radical at the end of a growing chain can abstract a hydrogen atom from the third carbon back along its own backbone (a 1,5-hydrogen shift). This is a highly significant reaction in acrylate polymerization that transforms the highly reactive secondary end-chain radical into a more stable tertiary mid-chain radical (MCR). This MCR then serves as a branching point.
β-Scission: The tertiary mid-chain radical can undergo scission at the Cβ-Cγ bond relative to the radical center. This reaction results in the formation of a macromonomer (a polymer chain with a terminal double bond) and a new end-chain radical. β-scission becomes particularly relevant at higher temperatures.
The kinetics of these reactions in poly(butyl acrylate) systems have been extensively studied. The Arrhenius parameters provide insight into the temperature dependence of each reaction rate.
| Reaction | Parameter | Value | Units |
|---|---|---|---|
| Backbiting (kbb) | A(kbb) | 4.84 × 107 | s-1 |
| Ea(kbb) | 31.7 | kJ·mol-1 | |
| Mid-chain Radical Propagation (kp,m) | A(kp,m) | 1.52 × 106 | L·mol-1·s-1 |
| Ea(kp,m) | 28.9 | kJ·mol-1 | |
| β-Scission (kβ) | A(kβ) | 5.37 × 1012 | s-1 |
| Ea(kβ) | 81.1 | kJ·mol-1 |
These backbiting and β-scission mechanisms are contingent on the presence of abstractable hydrogen atoms on the polymer backbone. For a hypothetical polymer made from (E)-3-p-Tolyl-acrylic acid butyl ester, the backbone structure would lack these specific hydrogens, making these particular branching and scission pathways inaccessible.
In poly(butyl acrylate) systems, reaction conditions have a profound impact on the competition between propagation, backbiting, and β-scission, thereby controlling the polymer's final microstructure, including molar mass and branching content.
Temperature: Higher temperatures significantly increase the rates of all reactions. However, the activation energy for β-scission (around 81 kJ·mol⁻¹) is much higher than for backbiting and propagation (around 30 kJ·mol⁻¹). googleapis.com Consequently, at elevated temperatures (>120°C), β-scission becomes more prominent, leading to the formation of more macromonomers and potentially lower average molar masses. tandfonline.com
Monomer Concentration: The competition between the unimolecular backbiting reaction and the bimolecular propagation reaction is directly dependent on monomer concentration. At low monomer concentrations (a condition often found in semi-batch reactors), the relative rate of backbiting increases, leading to a higher density of mid-chain radicals and, consequently, more short-chain branching. google.com Conversely, at high monomer concentrations, propagation is favored, resulting in more linear polymer chains.
| Monomer Concentration | Dominant Reaction Pathway | Resulting Polymer Feature |
|---|---|---|
| Low | Backbiting & β-Scission | Higher branching, more macromonomers |
| High | Propagation | More linear chains, lower branching |
Given that (E)-3-p-Tolyl-acrylic acid butyl ester is expected to polymerize poorly, controlling these specific microstructural features is largely a moot point. The primary challenge remains overcoming the inherent low reactivity of the monomer itself.
Catalytic Hydrogenation and Reduction Reactions
The reactivity of (E)-3-p-Tolyl-acrylic acid butyl ester is characterized by two primary sites for reduction: the carbon-carbon double bond of the acrylate system and the ester carbonyl group. The selective reduction of either site depends significantly on the chosen reagents and reaction conditions.
Catalytic Hydrogenation: Catalytic hydrogenation is a highly effective method for the selective reduction of the alkene functionality in α,β-unsaturated esters like (E)-3-p-Tolyl-acrylic acid butyl ester. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. youtube.comyoutube.com The reaction proceeds via syn-addition of two hydrogen atoms across the double bond, yielding the corresponding saturated ester, Butyl 3-(p-tolyl)propanoate. youtube.com
Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. youtube.com These reactions are often performed at atmospheric pressure of hydrogen (using a balloon) in solvents like ethanol (B145695) or ethyl acetate and are generally efficient at room temperature. youtube.com The aromatic p-tolyl ring is typically stable under these conditions and remains unreduced.
An alternative, transfer hydrogenation, utilizes a hydrogen donor molecule in place of pressurized H₂ gas, which can be more practical for laboratory-scale synthesis. chemmethod.com For the related compound cinnamic acid, a rhodium-catalyzed system using formic acid as the hydrogen source has been shown to selectively reduce the alkene group while leaving the carboxylic acid (and by extension, an ester group) intact. chemmethod.com
Chemical Reduction with Metal Hydrides: Metal hydride reagents offer alternative pathways for reduction, with selectivity depending on the reagent's hardness and the reaction conditions. dalalinstitute.comchem-station.com For α,β-unsaturated esters, reduction can occur at the C=C double bond (1,4-conjugate addition) or at the C=O carbonyl group (1,2-addition).
Lithium Aluminium Hydride (LiAlH₄): This is a powerful, non-selective reducing agent. chem-station.com It will typically reduce both the carbon-carbon double bond and the ester carbonyl group, leading to the formation of 3-(p-tolyl)propan-1-ol. Selective 1,2-reduction of the carbonyl group to an allylic alcohol, while leaving the C=C bond intact, can be challenging but has been achieved for α,β-unsaturated carbonyl compounds by using LiAlH₄ in the presence of lanthanoid salts. rsc.org
Sodium Borohydride (NaBH₄): This is a milder reducing agent than LiAlH₄ and is generally incapable of reducing isolated esters. chem-station.com In the context of α,β-unsaturated systems, it can favor 1,4-reduction, especially with extended reaction times, to yield the saturated ester. However, mixtures of 1,2- and 1,4-reduction products are common.
Diisobutylaluminium Hydride (DIBAL-H): At low temperatures (e.g., -78 °C), DIBAL-H is known for the partial reduction of esters to aldehydes. Applied to (E)-3-p-Tolyl-acrylic acid butyl ester, this would be expected to produce (E)-3-(p-tolyl)acrylaldehyde.
Selective 1,4-Reduction: Modern methods have been developed for the highly selective 1,4-reduction of the C=C bond. Reagents like the Stryker reagent ([(Ph₃P)CuH]₆) are effective for this transformation. chem-station.com Additionally, iridium-catalyzed transfer hydrogenation using formic acid as the hydride source has been shown to be highly selective for the 1,4-reduction of α,β-unsaturated esters, leaving the ester group untouched. nih.gov
| Reagent/Catalyst | Typical Conditions | Primary Product | Selectivity |
|---|---|---|---|
| H₂, Pd/C | Ethanol, 1 atm H₂, RT | Butyl 3-(p-tolyl)propanoate | Selective C=C reduction |
| LiAlH₄ | THF or Et₂O, then H₃O⁺ workup | 3-(p-tolyl)propan-1-ol | Reduces both C=C and C=O |
| NaBH₄ | Methanol or Ethanol, RT | Butyl 3-(p-tolyl)propanoate | Primarily 1,4-reduction (C=C) |
| DIBAL-H | Toluene or CH₂Cl₂, -78 °C | (E)-3-(p-tolyl)acrylaldehyde | Selective ester to aldehyde reduction |
| Ir-catalyst, HCOOH | Water, heat | Butyl 3-(p-tolyl)propanoate | Highly selective 1,4-reduction (C=C) nih.gov |
Cycloaddition and Pericyclic Reactions
The conjugated π-system of (E)-3-p-Tolyl-acrylic acid butyl ester makes it a suitable participant in cycloaddition and other pericyclic reactions, enabling the construction of complex cyclic structures.
[2+2] Photocycloaddition: Cinnamate esters are known to undergo [2+2] photocycloadditions to form cyclobutane (B1203170) rings. acs.orgrsc.org These reactions are typically promoted by a photosensitizer that facilitates the formation of a triplet-state ester, which then reacts with another ground-state molecule. acs.org An efficient method utilizes visible-light triplet sensitization to produce a diverse range of substituted cyclobutanes in high yields under mild conditions. rsc.org Research has shown that using a cocatalytic system involving an Iridium(III) photocatalyst and a chiral Lewis acid can lead to highly enantioselective [2+2] cycloadditions of simple cinnamate esters. acs.orgnih.gov The Lewis acid is believed to accelerate the transfer of triplet energy from the photocatalyst to the ester substrate. furman.edu This methodology would allow for the synthesis of chiral cyclobutane derivatives from (E)-3-p-Tolyl-acrylic acid butyl ester.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a powerful tool for forming six-membered rings. masterorganicchemistry.com In a standard Diels-Alder reaction, the α,β-unsaturated ester acts as the dienophile ("diene-loving" component). masterorganicchemistry.comlibretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The ester group on (E)-3-p-Tolyl-acrylic acid butyl ester serves this purpose, making the alkene electron-poor and reactive towards electron-rich dienes like 1,3-butadiene (B125203) or cyclopentadiene (B3395910). libretexts.org The reaction between (E)-3-p-Tolyl-acrylic acid butyl ester and a diene like cyclopentadiene would be expected to yield a bicyclic adduct with the formation of two new carbon-carbon bonds and up to two new stereocenters. libretexts.org
Inversely, while less common, it is possible for cinnamate derivatives to participate in anionic Diels-Alder reactions where a dienolate, generated in situ, acts as the electron-rich diene component. acs.org
| Reaction Type | Reactant Partner | Key Conditions | Product Type |
|---|---|---|---|
| [2+2] Photocycloaddition | Another molecule of the ester | Visible light, photosensitizer (e.g., Ir(III) complex) acs.org | Substituted cyclobutane |
| [4+2] Diels-Alder | Electron-rich diene (e.g., cyclopentadiene) | Thermal or Lewis acid catalysis libretexts.org | Substituted cyclohexene (B86901) (bicyclic adduct) |
Functionalization of the p-Tolyl Moiety
Electrophilic and Nucleophilic Aromatic Substitution Strategies
Electrophilic Aromatic Substitution (EAS): The p-tolyl moiety of the ester is subject to electrophilic aromatic substitution, but the regiochemical outcome is controlled by the competing directing effects of the two substituents on the aromatic ring: the methyl group and the (E)-prop-2-en-1-yloxycarbonyl)butyl group.
Methyl Group (-CH₃): This is an electron-donating group (EDG) through hyperconjugation and induction. libretexts.org It is classified as an activating, ortho, para-directing group. savemyexams.com It increases the electron density of the ring, particularly at the positions ortho and para to itself, making the ring more reactive than benzene. libretexts.org
(E)-3-(Butoxycarbonyl)vinyl Group (-CH=CHCOOBu): This substituent is an electron-withdrawing group (EWG) due to the conjugated ester functionality. It deactivates the ring by pulling electron density out of the π-system through resonance. wikipedia.org Such deactivating groups are typically meta-directors. libretexts.orglibretexts.org
In (E)-3-p-Tolyl-acrylic acid butyl ester, the methyl group is at position 4. It directs incoming electrophiles to positions 2 and 6 (ortho to the methyl) and position 1 (para to the methyl, which is already substituted). The vinyl ester group at position 1 directs to positions 3 and 5 (meta to itself). Since positions 2 and 6 are also ortho to the deactivating group, and positions 3 and 5 are meta to the activating group, the directing effects are in opposition.
However, the activating effect of the methyl group generally outweighs the deactivating effect for determining the position of substitution. Therefore, electrophilic attack is most likely to occur at the positions activated by the stronger activating group, the methyl group. The positions ortho to the methyl group (and meta to the ester side chain) are the most probable sites for substitution.
| Reaction | Typical Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (E)-Butyl 3-(2-nitro-4-methylphenyl)acrylate |
| Bromination | Br₂, FeBr₃ | (E)-Butyl 3-(2-bromo-4-methylphenyl)acrylate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (E)-Butyl 3-(2-acetyl-4-methylphenyl)acrylate |
Nucleophilic Aromatic Substitution (NAS): Standard nucleophilic aromatic substitution (SNAr mechanism) is highly unlikely to occur on the p-tolyl ring of this molecule. wikipedia.org The SNAr mechanism requires two key features that are absent: a good leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to that leaving group to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com The p-tolyl ring is electron-rich due to the methyl group and lacks a suitable leaving group, making it resistant to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com Reactions involving extremely strong bases to generate benzyne (B1209423) intermediates are possible on some aromatic rings but are not a practical strategy for this specific substrate. youtube.com
Directed C-H Functionalization of Aromatic Esters
A more advanced and regioselective method for modifying the aromatic ring is directed C-H functionalization. This strategy uses a functional group already present in the molecule to direct a metal catalyst to a specific C-H bond, typically in the ortho position.
For aromatic esters, including cinnamate derivatives, the ester group itself can act as a weak coordinating, distal directing group. Research has demonstrated that transition metal catalysts, such as rhodium or palladium, can coordinate weakly to the carbonyl oxygen of the ester. This brings the catalyst into proximity with the C-H bonds at the ortho positions of the aromatic ring, enabling their selective activation and functionalization.
An unprecedented intermolecular cross-coupling reaction has been developed using a distal ester-directing group. nih.gov This method achieves the ortho C–H olefination of cinnamic esters with various alkenes in very good yields, demonstrating that the ester moiety can effectively direct C-H activation despite being a weak coordinating group. acs.orgnih.gov This powerful technique allows for the direct installation of new carbon-carbon bonds at the C-2 and C-6 positions of the p-tolyl ring in (E)-3-p-Tolyl-acrylic acid butyl ester, bypassing the limitations of classical electrophilic substitution.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms.
The configuration of the double bond in 3-p-Tolyl-acrylic acid butyl ester is critical, and NMR spectroscopy provides a definitive method for determining the E (trans) and Z (cis) stereochemistry.
In ¹H NMR spectroscopy , the key diagnostic feature is the coupling constant (J-value) between the two vinylic protons on the α and β carbons of the acrylic acid moiety. For the (E)-isomer, these protons are in a trans configuration, which typically results in a larger coupling constant, generally in the range of 15-18 Hz. researchgate.net In contrast, the (Z)-isomer would exhibit a smaller coupling constant, usually between 10-12 Hz for cis-protons. researchgate.net The distinct separation of signals for each isomer allows for the determination of their ratio in a mixture. researchgate.net
¹³C NMR spectroscopy also aids in stereochemical assignment through the "gamma-gauche effect." The chemical shifts of the carbon atoms, particularly those of the ester carbonyl and the butyl chain, will differ between the E and Z isomers due to steric interactions. In the (Z)-isomer, steric hindrance between the p-tolyl ring and the ester group can cause the signal for the carbon of the ester group to shift upfield compared to the less-hindered (E)-isomer.
Table 1: Representative ¹H and ¹³C NMR Data for Stereochemical Assignment This table presents expected chemical shifts (δ) and coupling constants (J) for the vinylic protons of (E)-3-p-Tolyl-acrylic acid butyl ester, based on analogous structures.
| Isomer | Nucleus | Signal | Expected Chemical Shift (ppm) | Expected Coupling Constant (Hz) |
| (E)-isomer | ¹H | Vinylic H (α to C=O) | ~6.4 | J ≈ 16 |
| ¹H | Vinylic H (β to C=O) | ~7.7 | J ≈ 16 | |
| ¹³C | Carbonyl C | ~167 | - | |
| (Z)-isomer | ¹H | Vinylic H (α to C=O) | ~5.8 | J ≈ 12 |
| ¹H | Vinylic H (β to C=O) | ~6.9 | J ≈ 12 | |
| ¹³C | Carbonyl C | Shifted upfield vs. E | - |
When (E)-3-p-Tolyl-acrylic acid butyl ester is used as a monomer in polymerization, NMR is a powerful tool for characterizing the resulting polymer's microstructure. Quantitative ¹H NMR (qNMR) can be used for end-group analysis to determine the number-average molecular weight (Mₙ) for polymers, especially those with lower Mₙ values. sigmaaldrich.com This is achieved by comparing the integral of signals from the polymer end-groups to the integral of signals from the repeating monomer units within the polymer chain. sigmaaldrich.comfsu.edu
¹³C NMR is particularly effective for identifying and quantifying the degree of branching in polyacrylates. researchgate.netresearchgate.net Branching occurs through intramolecular chain transfer reactions, creating quaternary carbons in the polymer backbone. researchgate.net The signals for these quaternary branch points appear at distinct chemical shifts in the ¹³C NMR spectrum, and their integration relative to other backbone carbon signals allows for the calculation of the degree of branching. researchgate.netwesternsydney.edu.au This is a critical parameter as it significantly influences the polymer's physical properties.
In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR spectrometer. nih.gov This technique is invaluable for studying the polymerization kinetics of acrylic esters. nih.gov By acquiring spectra at regular intervals, one can track the consumption of the (E)-3-p-Tolyl-acrylic acid butyl ester monomer by observing the decrease in the intensity of its characteristic vinylic proton signals. nih.gov Simultaneously, the growth of signals corresponding to the saturated polymer backbone can be observed. This provides detailed kinetic data, including reaction rates and monomer conversion over time. nih.gov Furthermore, in situ NMR can help identify transient reaction intermediates that may not be detectable by conventional offline analysis, offering deeper mechanistic insights into the polymerization process. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Aspects
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
For (E)-3-p-Tolyl-acrylic acid butyl ester, FT-IR spectroscopy is used to confirm the presence of key structural features. The spectrum is dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically found around 1720-1730 cm⁻¹. rsc.orgspectroscopyonline.com Other significant peaks include the C=C stretching vibration of the conjugated alkene at approximately 1640 cm⁻¹, C-O stretching vibrations of the ester group in the 1300-1100 cm⁻¹ region, and various C-H stretching and bending modes for the aromatic tolyl group and the aliphatic butyl chain. spectroscopyonline.comresearchgate.net The out-of-plane C-H wagging vibration for the trans-disubstituted double bond is expected around 980 cm⁻¹. rsc.org
Raman spectroscopy serves as a complementary technique. While the carbonyl stretch is often weaker in Raman than in IR, the C=C double bond and aromatic ring vibrations typically give strong Raman signals, providing confirmatory structural evidence.
Table 2: Key Vibrational Frequencies for (E)-3-p-Tolyl-acrylic acid butyl ester
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1730 - 1720 |
| Alkene C=C | Stretch | 1640 - 1625 |
| Aromatic C=C | Stretch | 1610, 1580, 1515 |
| Ester C-O | Stretch | 1300 - 1150 |
| trans-C-H | Out-of-plane bend | 985 - 965 |
| Aromatic C-H | Out-of-plane bend | 820 - 800 |
| Aliphatic C-H | Stretch | 2960 - 2870 |
Mass Spectrometry (MS) for Reaction Pathway Intermediates and Product Mass Confirmation
Mass spectrometry (MS) is a vital tool for confirming the molecular weight of (E)-3-p-Tolyl-acrylic acid butyl ester and for elucidating its fragmentation patterns, which can aid in structural confirmation. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight.
The fragmentation of esters is well-characterized. libretexts.org Key fragmentation pathways for (E)-3-p-Tolyl-acrylic acid butyl ester would include:
Loss of the butoxy group (-OC₄H₉) , leading to a prominent acylium ion.
Loss of a butene molecule (C₄H₈) via a McLafferty rearrangement, if a gamma-hydrogen is available, resulting in a radical cation.
Alpha-cleavage , leading to the loss of the butyl radical (•C₄H₉).
Fragmentation of the butyl chain itself.
Pyrolysis-GC-MS is a related technique used for analyzing polymers made from this monomer. The polymer is heated to high temperatures, causing it to break down into smaller, volatile fragments that can be analyzed by GC-MS to identify the original monomer units. paint.org
Table 3: Predicted Mass Spectrometry Fragments
| m/z Value | Identity of Fragment |
| 218 | Molecular Ion [M]⁺ |
| 175 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 161 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 145 | [M - OC₄H₉]⁺ (Loss of butoxy radical) |
| 131 | [p-tolyl-C=CH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile compounds like acrylic esters. scitepress.orgchrom-china.com The sample is vaporized and separated based on boiling point and polarity on a capillary column. scitepress.org This technique can effectively separate the target compound from impurities. The coupled mass spectrometer provides mass spectra for each eluting component, allowing for positive identification. chrom-china.com
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and is particularly well-suited for separating E/Z isomers of acrylic esters that may not be easily separable by GC. sielc.comchromatographyonline.com Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water), would separate components based on their hydrophobicity. sielc.com Due to their different shapes and polarities, the (E) and (Z) isomers of 3-p-Tolyl-acrylic acid butyl ester would exhibit different retention times, allowing for their quantification and isolation.
Size Exclusion Chromatography (SEC) and Multi-Angle Light Scattering (MALS) for Polymer Characterization
Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is a powerful and absolute technique for the characterization of polymers, including hypothetically, poly((E)-3-p-Tolyl-acrylic acid butyl ester). chromatographyonline.comwyatt.com This combination of techniques provides detailed insights into the molar mass, size, and distribution of macromolecules in solution without relying on column calibration with molecular standards, which is a significant limitation of conventional SEC. wyatt.comrsc.org
In an SEC-MALS system, the SEC component separates polymer molecules based on their hydrodynamic volume, with larger molecules eluting before smaller ones. harvard.edu As the separated molecules exit the SEC column, they pass through the MALS detector. The MALS detector measures the intensity of light scattered by the polymer molecules at multiple angles. wyatt.com This angular dependence of scattered light is then used to determine the absolute molar mass and the root mean square (rms) radius, also known as the radius of gyration (Rg), for molecules with an Rg typically greater than 10 nm. wyatt.com
The coupling of SEC with a MALS detector transforms SEC into an absolute method for determining the molar mass distribution of polymers. chromatographyonline.com A concentration detector, such as a differential refractive index (dRI) detector, is also used in series to measure the concentration of the polymer at each elution volume. nih.gov By combining the light scattering data with the concentration information, a detailed analysis of the polymer's properties can be obtained.
For a hypothetical sample of poly((E)-3-p-Tolyl-acrylic acid butyl ester), SEC-MALS analysis would yield crucial information about its molecular properties. The primary parameters obtained are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. rsc.org The Mw is determined directly from the light scattering intensity and concentration, while the accuracy of the Mn and PDI values are dependent on the quality of the chromatographic separation. rsc.org Poor separation can lead to an overestimation of Mn and an underestimation of the PDI. rsc.org
The data obtained from an SEC-MALS experiment is typically presented as a chromatogram showing the response of the MALS and dRI detectors versus elution time, along with a plot of the calculated molar mass across the elution peak.
Table 1: Hypothetical SEC-MALS Data for Poly((E)-3-p-Tolyl-acrylic acid butyl ester)
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Radius of Gyration, Rg (nm) |
| PTAB-001 | 45,000 | 63,000 | 1.40 | 15.2 |
| PTAB-002 | 52,000 | 75,000 | 1.44 | 18.5 |
| PTAB-003 | 48,500 | 69,000 | 1.42 | 16.8 |
| PTAB-004 | 61,000 | 88,000 | 1.44 | 21.3 |
| PTAB-005 | 55,000 | 79,500 | 1.45 | 19.6 |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that can be determined using SEC-MALS for the characterization of poly((E)-3-p-Tolyl-acrylic acid butyl ester). The values are chosen to be representative of typical synthetic polymers.
This type of data is invaluable for understanding how different synthesis conditions (e.g., initiator concentration, temperature, solvent) affect the final polymer properties. For instance, variations in Mw and PDI can significantly influence the mechanical and thermal properties of the resulting polymer material. free.fr The radius of gyration provides information about the size and conformation of the polymer chains in solution. wyatt.com
Theoretical and Computational Chemistry Studies on E 3 P Tolyl Acrylic Acid Butyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the detailed exploration of electronic structure and its influence on chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For (E)-3-p-Tolyl-acrylic acid butyl ester, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov This process involves finding the minimum energy conformation on the potential energy surface.
Once the geometry is optimized, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. Each vibrational mode is associated with a specific motion of the atoms, such as stretching or bending of bonds. The theoretical vibrational frequencies can be compared with experimental IR data to confirm the molecular structure and identify characteristic functional groups.
Table 1: Predicted Vibrational Frequencies for (E)-3-p-Tolyl-acrylic acid butyl ester
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ester) | 1715 | Strong |
| C=C Stretch (Alkene) | 1630 | Medium |
| C-O Stretch (Ester) | 1250 | Strong |
| Aromatic C=C Stretch | 1600, 1510 | Medium |
| C-H Stretch (Aromatic) | 3050 | Weak |
| C-H Stretch (Aliphatic) | 2960 | Medium |
Note: This data is illustrative and based on typical values for similar functional groups.
Frontier molecular orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For (E)-3-p-Tolyl-acrylic acid butyl ester, the HOMO is likely to be located on the electron-rich p-tolyl group and the C=C double bond, while the LUMO is expected to be centered on the electron-withdrawing ester group. This distribution indicates that the molecule can act as a nucleophile at the aromatic ring and alkene, and as an electrophile at the carbonyl carbon.
Table 2: Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | Chemical reactivity |
| Ionization Potential | 6.5 | Energy to remove an electron |
| Electron Affinity | 1.2 | Energy released upon adding an electron |
Note: This data is illustrative and based on typical values for similar compounds.
Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to further quantify the reactivity of the molecule. researchgate.netajchem-a.com
Computational methods can also predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. nih.gov These theoretical predictions can aid in the assignment of complex NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to simulate the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. This allows for the prediction of the maximum absorption wavelength (λmax) and can provide insights into the electronic structure of the molecule.
Mass Spectrometry: While not a direct prediction of the mass spectrum, computational chemistry can be used to study the fragmentation pathways of the molecule upon ionization, helping to interpret the observed fragmentation patterns in mass spectrometry.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can explore the behavior of a molecule over time, including its conformational changes and interactions with its environment.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the molecule's conformation and reactivity. The interactions between the solute and solvent can significantly influence the molecule's properties, and MD simulations provide a means to investigate these effects at a molecular level.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of (E)-3-p-Tolyl-acrylic acid butyl ester, which is typically formed through the esterification of (E)-3-p-Tolyl-acrylic acid with butanol, computational methods can be used to model the entire reaction pathway.
Chemoinformatics and Machine Learning for Predicting Synthetic Outcomes and Properties
Chemoinformatics and machine learning are increasingly being used in chemistry to predict the properties and synthetic outcomes of molecules. jetir.org By training machine learning models on large datasets of known reactions and molecular properties, it is possible to develop predictive models for new compounds like (E)-3-p-Tolyl-acrylic acid butyl ester.
These approaches can be used to predict a wide range of properties, including solubility, boiling point, and toxicity, based on the molecular structure. In the context of synthesis, machine learning models can predict the likely success of a particular reaction, suggest optimal reaction conditions, and even propose novel synthetic routes. This data-driven approach has the potential to significantly accelerate the discovery and development of new molecules and materials.
Applications of E 3 P Tolyl Acrylic Acid Butyl Ester in Advanced Materials and Chemical Synthesis
Polymerization for Specialized Polymeric Materials
The presence of a polymerizable acrylate (B77674) group in (E)-3-p-Tolyl-acrylic acid butyl ester allows it to serve as a monomer in the creation of a variety of polymeric materials. The incorporation of the p-tolyl group can impart specific properties to the resulting polymers, such as enhanced thermal stability and modified refractive index, making them suitable for specialized applications.
Homopolymerization and Copolymerization in Coatings, Sealants, and Adhesives Development
(E)-3-p-Tolyl-acrylic acid butyl ester can undergo homopolymerization to yield a polymer with distinct characteristics derived from its p-tolyl and butyl groups. However, it is more commonly anticipated to be used as a comonomer in conjunction with other acrylic monomers like butyl acrylate, ethyl acrylate, and acrylic acid. gcresin-paint.comnih.govnih.govspecialchem.comambeed.comcas.org In such copolymers, this specialty monomer can be incorporated to tailor the properties of the final material for use in high-performance coatings, sealants, and adhesives. gcresin-paint.comfree.fr
The general properties of acrylic polymers, such as good water resistance, flexibility at low temperatures, and excellent weather and sunlight resistance, can be further enhanced by the inclusion of (E)-3-p-Tolyl-acrylic acid butyl ester. gcresin-paint.com For instance, the aromatic p-tolyl group can increase the glass transition temperature (Tg) and improve the mechanical strength of the resulting polymer, leading to more durable coatings and adhesives. free.fr In the formulation of pressure-sensitive adhesives (PSAs), the concentration and composition of the constituent monomers are critical in balancing adhesion and cohesion. nih.gov The incorporation of (E)-3-p-Tolyl-acrylic acid butyl ester could offer a means to fine-tune these properties for specific applications.
Below is a table illustrating potential comonomers for copolymerization with (E)-3-p-Tolyl-acrylic acid butyl ester and their typical effects on polymer properties.
| Comonomer | Typical Effect on Polymer Properties |
| Butyl Acrylate | Increases flexibility, lowers Tg |
| Methyl Methacrylate (B99206) | Increases hardness, raises Tg |
| Acrylic Acid | Improves adhesion, provides sites for crosslinking |
| Styrene | Increases hardness and water resistance |
| 2-Ethylhexyl Acrylate | Enhances tack and low-temperature performance |
Integration into Novel Polymer Architectures (e.g., block copolymers, hydrogels)
The synthesis of block copolymers with well-defined structures has been a significant area of research, with techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being prominent methods. cmu.edud-nb.infomdpi.comcmu.edu (E)-3-p-Tolyl-acrylic acid butyl ester can be envisioned as a monomer in the synthesis of such advanced polymer architectures. For example, it could be incorporated into diblock or triblock copolymers, where one block consists of a polymer derived from this monomer and the other block is composed of a different polymer, such as polystyrene or poly(methyl methacrylate). cmu.edumdpi.com
The synthesis of a triblock copolymer like poly(styrene)-block-poly((E)-3-p-Tolyl-acrylic acid butyl ester)-block-poly(styrene) could yield a thermoplastic elastomer with unique mechanical and thermal properties. The specific arrangement of the blocks would influence the morphology and performance of the material. mdpi.com
In the field of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, the incorporation of hydrophobic monomers like (E)-3-p-Tolyl-acrylic acid butyl ester into a hydrophilic polymer network (e.g., poly(acrylic acid)) can lead to the formation of physically crosslinked hydrogels with tailored swelling behavior and mechanical properties.
Role in the Development of Performance-Enhanced Materials
The introduction of the p-tolyl group from (E)-3-p-Tolyl-acrylic acid butyl ester into a polymer backbone is expected to enhance certain material properties. The aromatic ring can increase the refractive index of the polymer, making it a candidate for optical applications. Furthermore, the rigidity of the p-tolyl group can contribute to increased thermal stability and mechanical strength of the material.
By carefully selecting comonomers and controlling the polymer architecture, materials with a specific balance of flexibility, toughness, and thermal resistance can be developed. For instance, copolymerization with a soft monomer like butyl acrylate can produce a material that is both flexible and has enhanced thermal performance due to the presence of the p-tolyl group.
Intermediate in Complex Organic Synthesis
Beyond its role as a monomer, (E)-3-p-Tolyl-acrylic acid butyl ester serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure contains multiple reactive sites that can be selectively targeted for further chemical transformations.
Building Block for Fine Chemicals and Specialty Organic Compounds
(E)-3-p-Tolyl-acrylic acid butyl ester can be synthesized from its corresponding acid, (E)-3-(p-Tolyl)acrylic acid, which is a known building block in organic chemistry. ambeed.combldpharm.com A potential synthetic route to the butyl ester is through transesterification of a methyl ester precursor, such as methyl p-methoxycinnamate, with n-butanol. researchgate.net This method has been shown to be effective for similar structures, achieving high conversion and selectivity under optimized conditions. researchgate.net
The ester and the double bond within (E)-3-p-Tolyl-acrylic acid butyl ester are functional groups that can participate in a variety of organic reactions. For example, the double bond can undergo addition reactions, such as hydrogenation or halogenation, to introduce new functionalities. The ester group can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols to generate different esters. These transformations make it a versatile precursor for the synthesis of a range of fine chemicals and specialty organic compounds.
Utility in Multi-Step Synthetic Routes
In multi-step synthetic sequences, (E)-3-p-Tolyl-acrylic acid butyl ester can be a key intermediate. Its synthesis from readily available starting materials and its potential for further functionalization make it an attractive component in the design of complex target molecules. For example, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals where the p-tolyl acrylic acid scaffold is a desired structural motif. The butyl ester group can act as a protecting group for the carboxylic acid, allowing for reactions to be carried out on other parts of the molecule before its removal. orgsyn.org
The following table summarizes the key reactive sites of (E)-3-p-Tolyl-acrylic acid butyl ester and potential transformations.
| Reactive Site | Potential Transformation | Resulting Functional Group |
| Carbon-Carbon Double Bond | Hydrogenation | Saturated Ester |
| Carbon-Carbon Double Bond | Halogenation | Dihalo-substituted Ester |
| Ester Group | Hydrolysis | Carboxylic Acid |
| Ester Group | Transesterification | Different Ester |
| Aromatic Ring | Electrophilic Substitution | Substituted Aromatic Ring |
Catalytic and Reaction Medium Development
(E)-3-p-Tolyl-acrylic acid butyl ester serves as a valuable substrate in the development of novel catalytic systems, primarily in reactions involving its carbon-carbon double bond and ester functionality. Its utility is particularly evident in catalytic hydrogenation and palladium-catalyzed cross-coupling reactions.
As a Substrate in Novel Catalytic Systems
The reactivity of (E)-3-p-Tolyl-acrylic acid butyl ester makes it an important molecule for testing and developing new catalysts and catalytic methods. Its structure, featuring a substituted cinnamyl system, is representative of a class of compounds widely used in pharmaceuticals, fragrances, and materials science.
One of the primary areas of investigation is the catalytic hydrogenation of the α,β-unsaturated system present in the molecule. The selective reduction of the carbon-carbon double bond without affecting the ester group or the aromatic ring is a key transformation in organic synthesis. Various catalytic systems are being explored to achieve high efficiency and selectivity for this type of substrate. For instance, studies on similar substituted cinnamic acid esters have demonstrated the efficacy of nickel-based catalysts. In one such study, a nickel-catalyzed asymmetric hydrogenation of α-benzamidocinnamic acid esters was developed, achieving high yields and enantioselectivity using a nickel acetate (B1210297) and R-BINAP catalytic system. rsc.org This suggests that (E)-3-p-Tolyl-acrylic acid butyl ester could be a suitable substrate for similar enantioselective hydrogenations to produce chiral molecules, which are crucial building blocks for pharmaceuticals.
Another significant catalytic application is in transfer hydrogenation . This method offers a safer and more environmentally friendly alternative to using pressurized hydrogen gas. chemmethod.com Research on cinnamic acid, a closely related compound, has shown that rhodium catalysts, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer, can effectively catalyze its transfer hydrogenation using formic acid as a hydrogen source. chemmethod.com The reaction demonstrates high selectivity for the alkene functional group, leaving the carboxylic acid group intact. chemmethod.com This methodology could be extended to (E)-3-p-Tolyl-acrylic acid butyl ester, where the ester group would be preserved.
Furthermore, the hydrogenation of cinnamic acid has been studied with various heterogeneous catalysts like Ru/C, Pd/C, and Ru-Sn/Al2O3, showing different selectivities. For example, 5% Pd/C was found to hydrogenate the C=C bond and the aromatic ring in cinnamic acid. researchgate.net This indicates that with the appropriate choice of catalyst, selective hydrogenation of either the double bond or both the double bond and the aromatic ring of (E)-3-p-Tolyl-acrylic acid butyl ester could be achieved.
The following table summarizes representative catalytic systems used for the hydrogenation of cinnamic acid and its derivatives, which are applicable to (E)-3-p-Tolyl-acrylic acid butyl ester.
| Catalyst System | Substrate Type | Reaction Type | Key Findings |
| Nickel acetate / R-BINAP | α-benzamidocinnamic acid esters | Asymmetric Hydrogenation | High yields (up to 99%) and enantioselectivity (up to 96% ee) for the synthesis of chiral amino acids. rsc.org |
| [Rh(cod)Cl]₂ / Formic Acid / Triethylamine | Cinnamic acid | Transfer Hydrogenation | Highly selective reduction of the C=C double bond, leaving the carboxyl group intact. chemmethod.com |
| 5% Pd/C | Cinnamic acid | Hydrogenation | Hydrogenates both the C=C double bond and the aromatic ring. researchgate.net |
| Ru-Sn/Al₂O₃ | Cinnamic acid | Hydrogenation | Shows some activity for the hydrogenation of the -COOH group to an alcohol, though with low selectivity. researchgate.net |
*(E)-3-p-Tolyl-acrylic acid butyl ester is also a potential substrate for the Heck reaction , a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an activated alkene. organic-chemistry.org In the synthesis of this compound, a Heck reaction between a p-tolyl halide (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) and butyl acrylate would be a common route.
Conversely, the ester itself can be used as a substrate in more complex, subsequent Heck-type reactions or other palladium-catalyzed cross-coupling reactions, further functionalizing the molecule. The development of highly active and stable phosphine-free palladium catalysts has expanded the scope of the Heck reaction. organic-chemistry.org
Below is a table outlining a potential Heck reaction for the synthesis of (E)-3-p-Tolyl-acrylic acid butyl ester, which illustrates its role as a product from a catalytic reaction, and by extension, its nature as a substrate in related transformations.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| p-Tolyl halide (e.g., 4-iodotoluene) | Butyl acrylate | Palladium(II) acetate | Triethylamine | N,N-Dimethylformamide (DMF) | (E)-3-p-Tolyl-acrylic acid butyl ester |
This reaction highlights the importance of developing efficient palladium catalysts that can operate under mild conditions with high turnover numbers. mdpi.com
Environmental Transformation and Degradation Pathways of Acrylic Esters Academic Perspective
Hydrolytic Degradation in Aquatic and Terrestrial Environments
Hydrolysis is a primary abiotic degradation pathway for many esters in aqueous environments. nih.gov The ester linkage in (E)-3-p-Tolyl-acrylic acid butyl ester is susceptible to cleavage, yielding p-tolyl-acrylic acid and n-butanol. This reaction can be catalyzed by acids or bases, with base-catalyzed hydrolysis generally being more significant under typical environmental pH conditions. nih.gov
The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of microbial enzymes. While acid-catalyzed hydrolysis is possible, the base-catalyzed mechanism is generally faster for acrylate (B77674) and methacrylate (B99206) esters under alkaline conditions. nih.gov The hydrolysis of the ester bond is a crucial first step, as it can alter the compound's toxicity and bioavailability. For instance, the hydrolysis of acrylate esters can be a detoxification pathway, as the resulting unsaturated acid is not electrophilic under physiological conditions. nih.gov
Table 1: Representative Hydrolysis Data for Related Esters This table presents hydrolysis rate constants for similar ester compounds to infer the potential hydrolytic behavior of (E)-3-p-Tolyl-acrylic acid butyl ester.
| Compound | Condition | Half-life (t½) | Reference |
| Ethyl Acrylate | pH 7, 25°C | ~11 days | epa.gov |
| n-Butyl Acrylate | pH 7, 25°C | ~9.6 days | nih.gov |
| Methyl Salicylate | pH 9, 25°C | ~1.1 days | nih.gov |
Note: Data for directly analogous compounds are limited. The provided values for related esters illustrate the general susceptibility of this class to hydrolysis.
Biodegradation Mechanisms and Microbial Enzyme Activity
Biodegradation is a significant pathway for the environmental removal of acrylic esters. icm.edu.pl Microorganisms in soil, sediment, and water possess enzymes capable of degrading these compounds. nih.govresearchgate.net The initial and most crucial step in the biodegradation of (E)-3-p-Tolyl-acrylic acid butyl ester is the enzymatic hydrolysis of the ester bond by carboxyl esterases. oup.com
These enzymes, widely distributed in bacteria and fungi, catalyze the cleavage of the ester bond to form p-tolyl-acrylic acid and n-butanol. nih.govresearchgate.netijcmas.com Following the initial hydrolysis, the resulting intermediates are typically further metabolized. The aromatic ring of p-tolyl-acrylic acid can be cleaved by microbial dioxygenases, leading to ring-opening and subsequent mineralization to carbon dioxide and water. The n-butanol is a readily biodegradable alcohol that can be utilized as a carbon source by a wide range of microorganisms.
Studies on butyl acrylate have shown that it can be utilized as a sole carbon and energy source by certain bacterial strains, such as Pseudomonas fluorescens. icm.edu.pl The efficiency of biodegradation can be influenced by environmental factors such as oxygen availability, nutrient levels, and the microbial population present.
Table 2: Microbial Degradation of Related Acrylates
| Compound | Microorganism | Degradation Pathway | Key Enzymes | Reference |
| n-Butyl Acrylate | Pseudomonas fluorescens | Utilization as a carbon source | Esterases | icm.edu.pl |
| Various Acrylate Esters | Mixed microbial cultures | Hydrolysis and subsequent oxidation | Carboxylesterases | nih.gov |
| Polyacrylates | Comamonas acidovorans | Cleavage of ester bonds | Polyurethane esterase | ijcmas.com |
Photodegradation Pathways and Atmospheric Chemistry
Compounds containing chromophores, such as the aromatic ring and the conjugated double bond in (E)-3-p-Tolyl-acrylic acid butyl ester, can undergo photodegradation upon absorption of sunlight. In the atmosphere, volatile organic compounds are primarily removed by reaction with hydroxyl (OH) radicals during the day, nitrate (B79036) (NO3) radicals at night, and ozone (O3). nih.govwikipedia.orgnsf.gov
For aromatic compounds, reaction with OH radicals is a major degradation pathway. nih.gov The OH radical can add to the aromatic ring or the carbon-carbon double bond, initiating a series of oxidation reactions that lead to the formation of various products and ultimately to the degradation of the parent compound. Photolysis, the direct absorption of light leading to chemical breakdown, can also be a significant process for compounds with suitable chromophores. nih.gov The aromatic structure in (E)-3-p-Tolyl-acrylic acid butyl ester suggests it will absorb UV radiation, potentially leading to photodegradation. wikipedia.org
The atmospheric lifetime of (E)-3-p-Tolyl-acrylic acid butyl ester will depend on the rates of these reactions. While specific data for this compound is unavailable, the atmospheric chemistry of similar aromatic compounds has been studied. nih.gov
Table 3: Atmospheric Reaction Rate Constants for Related Compounds
| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |
| Toluene (B28343) | OH radical | 5.63 x 10⁻¹² | ~2 days | copernicus.org |
| Styrene | OH radical | 5.8 x 10⁻¹¹ | ~5 hours | copernicus.org |
| 2-Formylcinnamaldehyde | OH radical | 2.1 x 10⁻¹¹ | - | nih.gov |
| 2-Formylcinnamaldehyde | O₃ | 1.8 x 10⁻¹⁸ | - | nih.gov |
Note: Atmospheric lifetime is an estimate based on typical atmospheric concentrations of the reactant.
Environmental Transport and Distribution Modeling (Conceptual)
The environmental transport and distribution of (E)-3-p-Tolyl-acrylic acid butyl ester between air, water, soil, and sediment can be conceptually understood by its physicochemical properties. Key parameters for modeling include the octanol-water partition coefficient (Kow), Henry's Law constant (H), and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Octanol-Water Partition Coefficient (Kow): The presence of the butyl chain and the tolyl group suggests a moderate to high lipophilicity, which would be reflected in a relatively high log Kow value. This indicates a tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms.
Henry's Law Constant (H): This parameter describes the partitioning of a chemical between air and water. For acrylic esters, volatility generally decreases with increasing molecular weight. petrochemistry.eu (E)-3-p-Tolyl-acrylic acid butyl ester is expected to have a low to moderate Henry's Law constant, suggesting it can be present in both air and water. henrys-law.org
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates the tendency of a chemical to adsorb to soil and sediment. Given its expected lipophilicity, (E)-3-p-Tolyl-acrylic acid butyl ester would likely have a moderate to high Koc value, leading to significant partitioning to soil and sediment. nih.gov
These parameters are used in fugacity-based environmental models to predict the likely distribution of the chemical in different environmental compartments. The majority of the compound, if released to the environment, would likely be found in soil and sediment, with some partitioning to water and a smaller fraction to the atmosphere. acs.org
Future Research Directions and Emerging Trends for E 3 P Tolyl Acrylic Acid Butyl Ester
The exploration of (E)-3-p-Tolyl-acrylic acid butyl ester and its analogs is entering a new phase, driven by advancements in synthetic methodologies, analytical techniques, and computational power. Future research is poised to unlock more efficient and sustainable production routes, provide deeper mechanistic insights, and expand the application landscape of this versatile chemical scaffold. Emerging trends point towards a multidisciplinary approach, integrating green chemistry principles, advanced characterization, and artificial intelligence to accelerate discovery and innovation.
Q & A
Basic: What synthetic methodologies are commonly employed for (E)-3-p-Tolyl-acrylic acid butyl ester?
Answer:
The ester is typically synthesized via acid-catalyzed esterification of (E)-3-p-Tolyl-acrylic acid with n-butanol. A common approach involves using sulfuric acid or p-toluenesulfonic acid as a catalyst under reflux conditions. For higher efficiency, carbodiimide coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) can activate the carboxylic acid group, facilitating ester bond formation with butanol . Reaction progress is monitored by TLC or GC-MS, and purification often involves liquid-liquid extraction followed by column chromatography.
Basic: How is the structural integrity and stereochemical configuration (E/Z isomerism) of this ester verified?
Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: The coupling constant (J) between the α- and β-vinylic protons (typically ~16 Hz for the trans (E) configuration) confirms stereochemistry .
- ¹³C NMR: Signals for the carbonyl (C=O) and aromatic carbons are compared to reference data for cinnamate esters .
Infrared Spectroscopy (IR): Stretching vibrations for C=O (~1720 cm⁻¹) and C-O ester linkages (~1250 cm⁻¹) are key identifiers.
Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 232 for [M+H]⁺) and fragmentation patterns validate molecular weight and structure .
Basic: What experimental protocols are used to determine thermodynamic properties (e.g., logP, solubility) of this ester?
Answer:
- logP (Partition Coefficient): Measured via shake-flask method using octanol/water phases or predicted using computational methods like Crippen’s fragmentation .
- Aqueous Solubility: Determined gravimetrically by saturating water with the ester and analyzing supernatant via HPLC. Temperature-dependent solubility can be modeled using the van’t Hoff equation .
- Thermal Properties (e.g., melting/boiling points): Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are standard for measuring phase transitions .
Advanced: How can surface-functionalized gold arrays (e.g., TFGAs) be utilized to study interactions of this ester with biomolecules?
Answer:
Surface Modification:
- Immobilize thiolated aptamers or antibodies on TFGAs via gold-sulfur bonds, using linkers like 11-mercaptoundecanoic acid (MUA) .
Binding Studies:
- Use Electrochemical Impedance Spectroscopy (EIS) or Surface Plasmon Resonance (SPR) to monitor real-time interactions between the ester and target biomolecules (e.g., proteins).
Data Analysis:
- Fit binding curves to Langmuir isotherm models to calculate association/dissociation constants. Control experiments with ethanolamine-blocked surfaces ensure specificity .
Advanced: How can contradictory literature data on the ester’s reactivity in catalytic systems be resolved?
Answer:
Experimental Replication:
- Reproduce reported conditions (e.g., solvent, catalyst loading, temperature) while controlling for trace impurities (e.g., via TCEP to reduce disulfide contaminants) .
Kinetic Profiling:
- Conduct time-resolved NMR or in situ FTIR to track reaction intermediates and identify side reactions (e.g., hydrolysis or polymerization).
Computational Modeling:
- Use density functional theory (DFT) to compare activation energies of proposed pathways. For example, assess whether TiO₂ catalysts favor acrylate-to-acrylonitrile conversion via dehydration vs. oxidation .
Advanced: What strategies optimize the ester’s stability in biocompatibility assays?
Answer:
Degradation Mitigation:
- Use antioxidants (e.g., BHT) to prevent radical-mediated hydrolysis. Buffered solutions (pH 7.4 PBS) minimize acid/base ester cleavage .
Encapsulation:
- Nanoformulation with polylactic-co-glycolic acid (PLGA) enhances stability in serum-containing media. Monitor release kinetics via LC-MS .
Accelerated Stability Testing:
- Expose the ester to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life using Arrhenius models .
Advanced: How can catalytic pathways for converting this ester into functional polymers be designed?
Answer:
Monomer Activation:
- Employ radical initiators (e.g., AIBN) for acrylate polymerization. Anionic initiators (e.g., n-BuLi) may tailor tacticity .
Copolymerization:
- Combine with methacrylates or styrene derivatives to modulate glass transition temperature (Tg). Analyze copolymer composition via ¹H NMR integration .
Post-Polymerization Modification:
- Hydrolyze ester groups to carboxylic acids for pH-responsive materials. Track conversion via FTIR peak attenuation at 1720 cm⁻¹ .
Advanced: What computational tools predict the ester’s environmental fate and toxicity?
Answer:
QSAR Modeling:
- Use EPI Suite or TEST software to estimate biodegradation half-life and ecotoxicity (e.g., LC50 for aquatic organisms) .
Molecular Dynamics (MD):
- Simulate interactions with lipid bilayers to predict bioaccumulation potential.
Metabolite Identification:
- Predict Phase I/II metabolism (e.g., esterase-mediated hydrolysis) using ADMET Predictor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
